

8-Quinolinecarboxaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 8-Quinolinecarboxaldehyde

Cat. No.: B1295770

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **8-Quinolinecarboxaldehyde**, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document outlines its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and logical workflows relevant to research and development.

Core Molecular and Physical Properties

8-Quinolinecarboxaldehyde is an aromatic compound characterized by a quinoline ring system with an aldehyde group at the 8-position. This unique substitution pattern imparts significant reactivity and makes it a valuable precursor for the synthesis of a wide array of more complex molecules.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ NO	--INVALID-LINK--
Molecular Weight	157.17 g/mol	--INVALID-LINK--
IUPAC Name	quinoline-8-carbaldehyde	--INVALID-LINK--
CAS Number	38707-70-9	--INVALID-LINK--
Appearance	Off-white to yellow or green powder/crystal	--INVALID-LINK--
Melting Point	95-96 °C	--INVALID-LINK--
Boiling Point (Predicted)	314.3±15.0 °C	--INVALID-LINK--
Density (Predicted)	1.223±0.06 g/cm ³	--INVALID-LINK--
Solubility	Insoluble in water	--INVALID-LINK--
SMILES	C1=CC2=C(C(=C1)C=O)N=C C=C2	--INVALID-LINK--
InChIKey	OVZQVGZERAFLSPI- UHFFFAOYSA-N	--INVALID-LINK--

Molecular Structure

The structure of **8-Quinolinecarboxaldehyde**, featuring a fused benzene and pyridine ring with a formyl group, is a key determinant of its chemical reactivity.

Caption: Molecular structure of **8-Quinolinecarboxaldehyde**.

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of **8-Quinolinecarboxaldehyde** are crucial for its application in research.

Synthesis of 8-Quinolinecarboxaldehyde via Oxidation

A common method for the synthesis of **8-Quinolinecarboxaldehyde** is the oxidation of 8-methylquinoline.

Materials:

- 8-Methylquinoline
- Selenium Dioxide (SeO_2)
- Dioxane
- Nitrogen gas
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate

Procedure:

- Dissolve 8-methylquinoline in dioxane in a round-bottom flask.
- Heat the solution to 60°C with stirring.
- Carefully add selenium dioxide to the solution.
- Increase the temperature to 80°C and reflux the mixture for approximately 10 hours under a nitrogen atmosphere.^[1]
- After the reaction is complete, cool the mixture to room temperature.
- Filter the resulting precipitate and wash it with dioxane and dichloromethane.
- Dry the crude product under vacuum.
- Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., petroleum ether:ethyl acetate).^[1]

Synthesis of Schiff Base Derivatives

The aldehyde functional group of **8-Quinolinecarboxaldehyde** readily undergoes condensation with primary amines to form Schiff bases, which are important ligands in coordination chemistry and possess biological activities.[2][3]

Materials:

- **8-Quinolinecarboxaldehyde**
- Primary amine (e.g., aniline)
- Absolute ethanol
- Glacial acetic acid (catalytic amount)

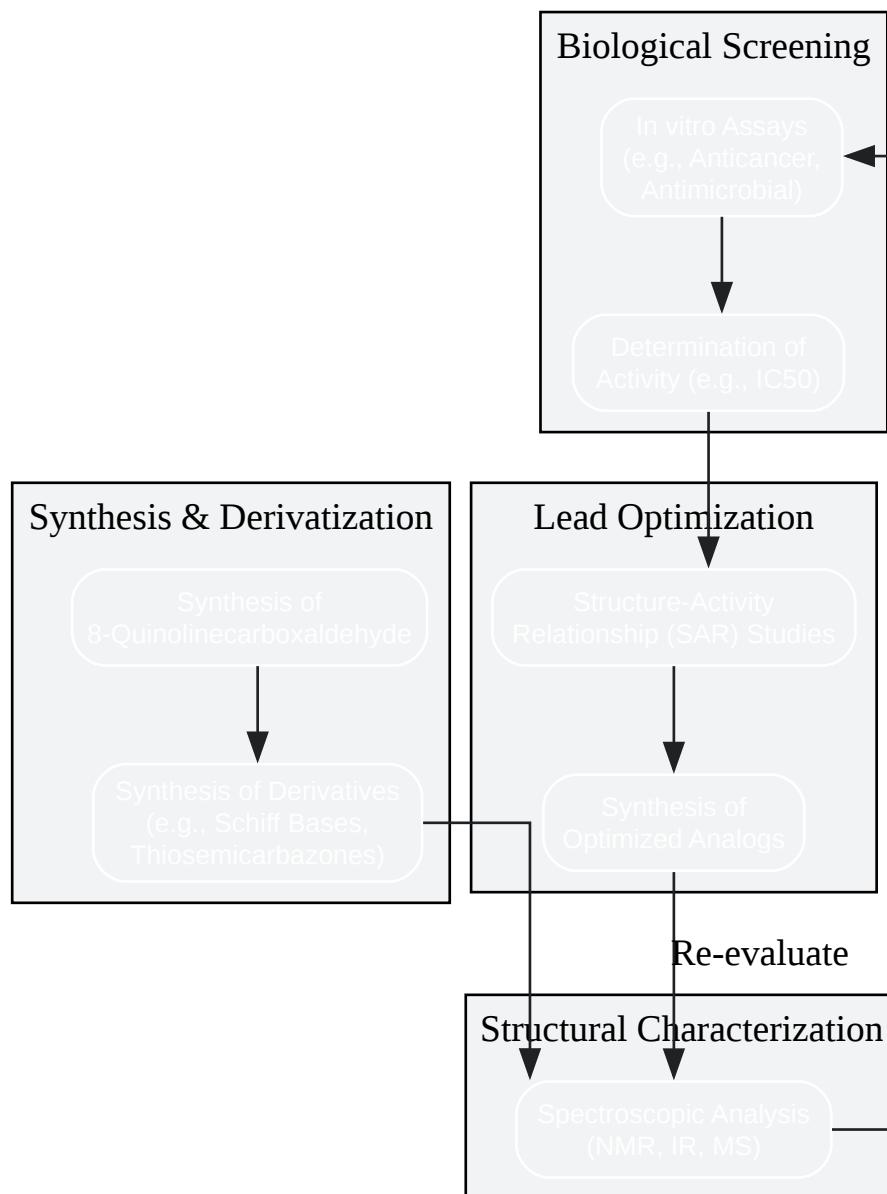
Procedure:

- Dissolve **8-Quinolinecarboxaldehyde** (1 equivalent) in absolute ethanol in a round-bottom flask.[2]
- Add the primary amine (1 equivalent) to the solution.[2]
- Add a catalytic amount (2-3 drops) of glacial acetic acid.[2]
- Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.[2]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
- Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate.[2]
- If precipitation does not occur, remove the solvent under reduced pressure.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[3]

Logical Workflow for Drug Discovery Application

8-Quinolinecarboxaldehyde and its derivatives are extensively studied for their potential as therapeutic agents, particularly in anticancer and antimicrobial applications.[4][5][6][7] The

following workflow illustrates a typical path from synthesis to biological evaluation.



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Caption: A typical workflow in drug discovery using **8-Quinolinecarboxaldehyde**.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of **8-Quinolinecarboxaldehyde**. While direct experimental data can be

vendor-specific, predicted data based on analogous structures provide a reliable reference.[\[8\]](#) [\[9\]](#)

Predicted ^1H NMR Data:

- ~10.5 ppm (s, 1H): Aldehyde proton (-CHO)
- ~8.9 ppm (d, 1H): Aromatic proton
- ~8.1-8.3 ppm (d, 1H): Aromatic proton
- ~7.5-7.8 ppm (m, 3H): Aromatic protons

Predicted ^{13}C NMR Data:

- ~190-200 ppm: Carbonyl carbon (-CHO)
- ~120-150 ppm: Aromatic carbons

Key IR Absorption Bands:

- ~1680-1700 cm^{-1} : Strong C=O stretching vibration of the aldehyde.
- ~2720 and ~2820 cm^{-1} : C-H stretching vibrations of the aldehyde proton.

Mass Spectrometry:

- The mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of 171.19 g/mol .
- Key fragmentation peaks may include (M-H) at m/z 170 and (M-CO) at m/z 143.[\[9\]](#)

This technical guide serves as a foundational resource for professionals engaged in research and development involving **8-Quinolinicarboxaldehyde**. The provided data and protocols are intended to facilitate further exploration and application of this versatile chemical entity.

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